1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea
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Overview
Description
1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cyclopentyl group, a urea moiety, and a 2,5-dioxopyrrolidin-1-yl group, making it a versatile molecule for scientific research.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins, specifically modifying lysine residues
Mode of Action
It is known that similar compounds can react with proteins, specifically modifying lysine residues . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.
Pharmacokinetics
A related compound has been shown to have high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450
Action Environment
It is known that similar compounds can be stable under inert atmospheres
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea typically involves multiple steps. One common method starts with the preparation of the intermediate 2,5-dioxopyrrolidin-1-yl ethyl ether, which is then reacted with cyclopentyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl (2-(2-(2-methoxyethoxy)ethoxy)ethyl)carbonate
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
Uniqueness
1-Cyclopentyl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
1-cyclopentyl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c18-12-5-6-13(19)17(12)8-10-21-9-7-15-14(20)16-11-3-1-2-4-11/h11H,1-10H2,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJOYGPGWHUIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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